4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

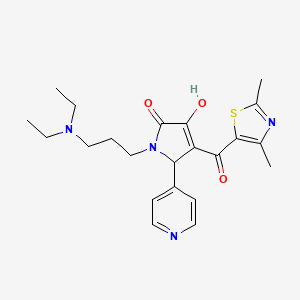

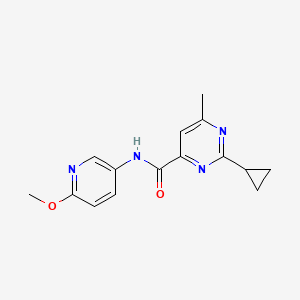

4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MS-275 or Entinostat and is a histone deacetylase inhibitor.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Library Preparation

The compound 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide has shown relevance in the field of chemical synthesis, particularly in the protection strategies for amidine synthesis. Bailey et al. (1999) demonstrated the application of a related reagent, 4-methoxybenzyl-4-nitrophenylcarbonate, for the N-protection of amidinonaphthol. This process is critical for the multiparallel solution phase synthesis of substituted benzamidines, highlighting the compound's utility in facilitating complex organic synthesis and library preparation (Bailey et al., 1999).

Enzyme Inhibition for Therapeutic Applications

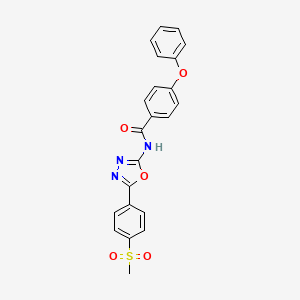

In the realm of therapeutic research, derivatives of 4-methoxy-N-(2-(N-(4-methoxybenzyl)sulfamoyl)ethyl)benzamide have been explored for their potential as enzyme inhibitors. Supuran et al. (2013) synthesized and assessed three aromatic sulfonamide inhibitors, showcasing their inhibitory effects on various carbonic anhydrase (CA) isoenzymes. These compounds displayed nanomolar inhibitory concentrations, indicating potential therapeutic applications in diseases where CA activity is implicated (Supuran et al., 2013).

Antimicrobial Activity

Priya et al. (2006) developed a new class of benzamide derivatives bearing different bioactive moieties and evaluated them for antimicrobial efficacy in vitro. This research underscores the compound's potential as a scaffold for developing antimicrobial agents, with several derivatives showing significant activity against bacteria and fungi (Priya et al., 2006).

Medical Imaging and Diagnostic Applications

Research into radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides by Mohammed et al. (1997) evaluated these compounds in mice with B16 melanoma for potential use in melanoma scintigraphy. The findings indicated that certain derivatives exhibited superior melanoma uptake and favorable melanoma/non-target tissue ratios, suggesting the compound's utility in developing novel imaging agents for cancer diagnosis (Mohammed et al., 1997).

Mecanismo De Acción

Target of Action

The primary target of the compound 4-methoxy-N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)benzamide is currently unknown

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through a combination of covalent and non-covalent interactions .

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it affects . Benzamide derivatives are often involved in a variety of biological processes, including signal transduction, protein synthesis, and cell cycle regulation .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Propiedades

IUPAC Name |

4-methoxy-N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-24-16-7-3-14(4-8-16)13-20-26(22,23)12-11-19-18(21)15-5-9-17(25-2)10-6-15/h3-10,20H,11-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCIXMIAJYZXRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide](/img/structure/B2817043.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/no-structure.png)

![6-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2817060.png)

![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2817063.png)

![4-(Benzylthio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2817065.png)